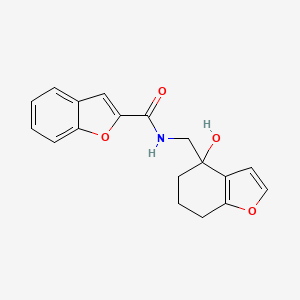

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide (CAS: 2319638-73-6 ) is a bicyclic heteroaromatic compound featuring a benzofuran-2-carboxamide core linked to a 4-hydroxytetrahydrobenzofuran moiety via a methylene bridge. This structure combines the rigidity of the benzofuran system with the stereochemical complexity of the partially saturated tetrahydrobenzofuran ring.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(16-10-12-4-1-2-5-14(12)23-16)19-11-18(21)8-3-6-15-13(18)7-9-22-15/h1-2,4-5,7,9-10,21H,3,6,8,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCWJKBDHTZCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the tetrahydrobenzofuran ring can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or hydrogen peroxide.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

7-Methoxybenzofuran-2-carboxamide Derivative

Sulfonamide-Based Analog

- Structure : 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide (CAS: 2309752-77-8)

- Key Difference : Replacement of the benzofuran-2-carboxamide moiety with a benzenesulfonamide group linked to a thiazinan ring.

- Implications : The sulfonamide group introduces hydrogen-bonding capabilities and increased polarity, which may enhance target affinity but reduce membrane permeability.

Physicochemical and Functional Comparisons

Research Findings and Implications

- Hydroxylation Patterns : Evidence from hydroxychalcone biotransformation studies (e.g., C-4 hydroxylation in chalcones ) suggests that hydroxylation at specific positions (as seen in the tetrahydrobenzofuran moiety) can dramatically alter reactivity and biological activity.

- Substituent Effects: The methoxy group in the 7-position analog mirrors strategies used in flavonoid synthesis (e.g., methoxyflavones ) to modulate pharmacokinetics.

- Sulfonamide vs. Carboxamide : The sulfonamide analog demonstrates how replacing the carboxamide with a sulfonamide group—a common tactic in drug design—can shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases).

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement, integrating a tetrahydrobenzofuran moiety with a carboxamide functional group. The presence of these functional groups suggests various interactions with biological targets, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H19NO3 |

| Molecular Weight | 273.34 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxamide (-C(O)NH2) |

| Structural Features | Tetrahydrobenzofuran moiety |

Biological Activities

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide.

1. Anti-inflammatory Effects

Several studies have reported that derivatives of tetrahydrobenzofuran possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. For instance:

- Case Study : A study demonstrated that tetrahydrobenzofuran derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

2. Neuroprotective Activity

The neuroprotective effects of tetrahydrobenzofuran derivatives have been documented in various research contexts. These compounds may protect neuronal cells from oxidative stress and apoptosis.

- Research Finding : In vitro studies have shown that N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide can enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

3. Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in disease pathways.

| Enzyme Target | Inhibition Type |

|---|---|

| COX (Cyclooxygenase) | Competitive inhibition |

| LOX (Lipoxygenase) | Non-competitive inhibition |

The biological activity of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide is likely attributed to the following mechanisms:

- Hydrogen Bonding : The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules.

- Electrophilic Interactions : The unsaturated cyclohexene component may engage in electrophilic addition reactions with nucleophiles in biological systems.

- Enzyme Modulation : The compound may act as an allosteric modulator or competitive inhibitor for specific enzymes involved in inflammatory and neurodegenerative pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.